1-(3-Methylpiperidin-1-yl)propan-2-amine
Description
Overview of Piperidine (B6355638) Core Structures in Organic Synthesis and Methodologies
The piperidine ring is a ubiquitous scaffold in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. www.gov.uk Its prevalence has spurred the development of a vast array of synthetic methodologies for its construction and functionalization. nih.gov Classical approaches to piperidine synthesis often involve the reduction of corresponding pyridine (B92270) precursors, a robust method that has been refined over the years to allow for greater control over stereochemistry and functional group tolerance. nih.gov
More contemporary methods focus on efficiency and stereoselectivity, including intramolecular cyclization reactions of appropriately substituted amine precursors. mdpi.com These reactions can be promoted by various catalysts and reagents, enabling the formation of highly substituted piperidine rings from linear substrates. mdpi.com Other significant strategies include multicomponent reactions, which allow for the rapid assembly of complex piperidine derivatives from simple starting materials in a single step, and transition-metal-catalyzed reactions that enable novel bond formations. nih.gov The continuous evolution of these synthetic tools underscores the enduring importance of the piperidine core in modern organic synthesis.
Significance of Amino-Substituted Piperidines as Versatile Chemical Scaffolds
The introduction of an amino group to the piperidine scaffold dramatically expands its utility, particularly in the realm of medicinal chemistry. Amino-substituted piperidines are recognized as privileged scaffolds, meaning they are capable of binding to a variety of biological targets with high affinity. nih.govresearchgate.net This versatility stems from the basicity of the amino group, which can participate in crucial hydrogen bonding interactions with biological macromolecules, and the conformational flexibility of the piperidine ring, which allows it to adopt optimal geometries for receptor binding.
These properties have led to the incorporation of amino-substituted piperidines into a wide range of therapeutic agents. nih.govmdpi.com They are key components in drugs targeting the central nervous system, acting as receptor antagonists or agonists, and have also been investigated for their potential in treating pain, inflammation, and infectious diseases. nih.govtandfonline.com The ability to readily modify the amino group and the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, making amino-substituted piperidines a highly attractive starting point for drug discovery programs. researchgate.net
Academic Research Context of 1-(3-Methylpiperidin-1-yl)propan-2-amine
While specific, in-depth academic studies focusing solely on This compound are not extensively documented in publicly available literature, the research context for this class of molecules is well-established. Compounds with a similar structural motif, featuring a substituted piperidine ring connected to an aminoalkyl chain, are frequently synthesized and evaluated for their biological activity.
For instance, research into novel analgesics has explored derivatives of 4-aminomethyl piperidine for their potential to interact with opioid receptors. tandfonline.com In a different therapeutic area, aminoethyl-substituted piperidines have been synthesized as ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of neurological disorders and cancer. nih.govresearchgate.net The rationale behind synthesizing a library of such compounds is to systematically explore the structure-activity relationship (SAR). By varying the substitution pattern on the piperidine ring (such as the 3-methyl group in the title compound) and the nature of the amino-containing side chain, researchers can identify key structural features that enhance potency and selectivity for a given biological target. Therefore, a compound like This compound would likely be synthesized as part of a broader investigation into the pharmacological potential of amino-substituted piperidines.
Rationale for Advanced Chemical Investigation and Synthesis
The primary rationale for the advanced chemical investigation and synthesis of a compound such as This compound is its potential as a novel building block for the creation of more complex and biologically active molecules. The presence of a primary amine offers a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger molecular frameworks through amide bond formation, reductive amination, or other C-N bond-forming reactions.
The specific substitution pattern of a methyl group at the 3-position of the piperidine ring introduces a defined stereochemical and conformational element. This can be crucial for achieving selective interaction with a biological target. The synthesis of this specific isomer would allow researchers to probe how this structural feature influences binding affinity and functional activity compared to other isomers or unsubstituted analogs. Furthermore, the development of an efficient and scalable synthesis for This compound would be a valuable endeavor, as it would provide a reliable source of this building block for use in medicinal chemistry campaigns aimed at discovering new therapeutic agents. The creation of such a synthetic route would likely focus on stereocontrol to ensure the desired isomer is produced with high purity.
Chemical Compound Information
| Compound Name |
| This compound |
| 4-aminomethyl piperidine |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 86559-41-3 |
| Canonical SMILES | CC1CCCN(C1)CC(C)N |
| InChI Key | OPSPNTUNGOXOIC-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-4-3-5-11(6-8)7-9(2)10/h8-9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSPNTUNGOXOIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization Pathways of 1 3 Methylpiperidin 1 Yl Propan 2 Amine
Reactions Involving the Primary Amine Moiety
The exocyclic primary amine is the more reactive of the two nitrogen atoms for nucleophilic attack due to its lower steric hindrance and higher basicity compared to the tertiary piperidine (B6355638) nitrogen. This moiety is the principal site for a variety of derivatization reactions.
The primary amine of 1-(3-Methylpiperidin-1-yl)propan-2-amine readily participates in nucleophilic acyl substitution and nucleophilic alkylation reactions. masterorganicchemistry.comlibretexts.org
Nucleophilic Acyl Substitution: This reaction involves the attack of the primary amine on the carbonyl carbon of an acyl compound, such as an acid chloride or acid anhydride. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, resulting in the formation of a stable amide bond. masterorganicchemistry.comnih.gov The reactivity of the acylating agent is crucial, with acid chlorides being more reactive than esters. libretexts.org Various protocols exist for this transformation, including using coupling reagents or metal-based catalysts like TiCl₄ to facilitate the condensation between a carboxylic acid and the amine. nih.gov
Nucleophilic Alkylation: As a good nucleophile, the primary amine can react with alkyl halides in SN2 reactions to form secondary amines. libretexts.org This process involves the direct displacement of a halide leaving group by the amine's lone pair of electrons. However, a significant challenge with this method is the potential for over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org
The reactivity of the primary amine allows for the controlled synthesis of a range of more complex amine derivatives.
Substituted Amides: The reaction of this compound with various acylating agents provides a straightforward route to a diverse library of N-substituted amides. libretexts.orgsphinxsai.com This is a fundamental transformation in medicinal chemistry for creating compounds with varied biological activities. sphinxsai.com
Secondary and Tertiary Amines: More specific methods are employed to synthesize secondary and tertiary amines selectively. youtube.comyoutube.com
Reductive Amination: This is a highly effective one-pot method for producing secondary or tertiary amines. libretexts.org The primary amine of the target compound can react with an aldehyde or ketone to form an intermediate imine. This imine is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen over a catalyst to yield a secondary amine. libretexts.orgyoutube.com To form a tertiary amine, a secondary amine (either the product of a first reductive amination or a different starting material) is reacted with an aldehyde or ketone to form an enamine or iminium ion, which is subsequently reduced. youtube.comyoutube.com
Acylation-Reduction Sequence: An alternative two-step pathway involves first acylating the primary amine to form an amide, as described previously. The resulting amide can then be reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the carbonyl group into a methylene (B1212753) group (CH₂), yielding a secondary amine. youtube.com This method avoids the over-alkylation issues associated with direct alkylation. youtube.com
Table 1: Derivatization Reactions of the Primary Amine Moiety
| Reaction Type | Reagent Example | Product Class | General Transformation |
|---|---|---|---|
| Nucleophilic Acylation | Acetyl Chloride | Substituted Amide | R-NH₂ → R-NH-C(O)CH₃ |
| Reductive Amination | Acetone, NaBH₄ | Secondary Amine | R-NH₂ → R-NH-CH(CH₃)₂ |
Reactivity of the Piperidine Ring System
The piperidine ring offers additional sites for chemical modification, both at the tertiary nitrogen atom and on the carbon backbone. nih.govmdpi.com
The nitrogen atom within the piperidine ring is a tertiary amine. While it is less nucleophilic than the primary amine on the side chain, it can still undergo certain reactions. For instance, it can react with potent alkylating agents like alkyl halides to form a quaternary ammonium salt. evitachem.com This transformation introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. Classical alkylation strategies often employ solvents like acetonitrile (B52724) and a base to facilitate the reaction. smolecule.com
Direct functionalization of the C-H bonds on the piperidine carbon backbone is a more advanced synthetic strategy. researchgate.net These reactions typically require specific and sometimes harsh conditions, often involving the use of directing groups on the piperidine nitrogen to control regioselectivity. researchgate.net
Recent advances have focused on transition-metal-catalyzed C-H functionalization. nih.gov For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed to introduce substituents at various positions of the piperidine ring. nih.govnih.gov The site of functionalization (e.g., C2, C3, or C4) can be precisely controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov While these methods have been demonstrated on N-protected piperidines, they represent potential pathways for the advanced derivatization of the this compound scaffold, likely after protection of the primary amine. nih.gov
Table 2: Reactivity of the Piperidine Ring
| Site of Reaction | Reaction Type | Reagent/Catalyst Example | Resulting Structure |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation (Quaternization) | Excess Methyl Iodide | Quaternary Ammonium Salt |
| Piperidine Carbon (C2) | Rh-catalyzed C-H Functionalization | Rh₂(R-TPPTTL)₄, Diazo compound | C2-Substituted Piperidine |
| Piperidine Carbon (C4) | Rh-catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine | C4-Substituted Piperidine |
Transformation into Complex Chemical Entities and Building Blocks
The dual reactivity of this compound makes it a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. biosynth.comwhiterose.ac.uk The piperidine ring is a prominent structural element in numerous pharmaceuticals. nih.govnih.govijnrd.org
By leveraging the reactions of the primary amine, the molecule can be incorporated into larger scaffolds through stable amide or secondary/tertiary amine linkages. sphinxsai.commdpi.com Subsequent modifications to the piperidine ring, as described above, could then be used to fine-tune the three-dimensional structure and physicochemical properties of the final compound. whiterose.ac.uk This step-wise approach allows for the systematic exploration of chemical space around the core scaffold, facilitating the development of novel chemical entities for various research applications. ijnrd.orgmdpi.com
Role as a Versatile Building Block in Multi-Step Organic Synthesis
The utility of this compound as a building block stems from the reactivity of its two nitrogen atoms – the tertiary amine within the piperidine ring and the primary amine of the propyl side chain. smolecule.comnih.gov This dual functionality allows for sequential and selective reactions, enabling the construction of complex molecules in a controlled, step-wise manner. syrris.jpflinders.edu.au
The primary amine is a key reaction site, readily undergoing standard transformations such as acylation, alkylation, and Schiff base formation. nih.gov For instance, it can be acylated with various acid chlorides or activated carboxylic acids to form amides. This reaction is fundamental in creating a diverse array of derivatives. The choice of acylating agent can introduce a wide range of functional groups and structural motifs, significantly altering the properties of the resulting molecule.
A general representation of the acylation of this compound is depicted below:

The tertiary amine of the piperidine ring, while less reactive than the primary amine, can participate in quaternization reactions with alkyl halides. This modification introduces a permanent positive charge, which can be useful for altering solubility or for creating ionic liquids or phase-transfer catalysts.
The multi-step synthesis of various pharmaceutical intermediates often leverages such building blocks. While specific, large-scale synthetic routes starting from this compound are not extensively detailed in publicly available literature, the principles of its reactivity are well-established in the synthesis of analogous piperidine-containing compounds. smolecule.comnih.gov For example, in the synthesis of related σ1 receptor ligands, aminoethyl-substituted piperidines are synthesized through a multi-step sequence involving conjugate addition, homologation, and introduction of diverse amino moieties. nih.gov
Table 2: Potential Reactions in Multi-Step Synthesis
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acid chloride, base (e.g., triethylamine), aprotic solvent (e.g., DCM) | Amide |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Quaternization | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |
Synthesis of Structural Analogs and Scaffold Modification
The synthesis of structural analogs and scaffold modification of this compound is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). mdpi.com Modifications can be targeted at several positions: the methyl group on the piperidine ring, the piperidine ring itself, and the propan-2-amine side chain.
Modification of the Piperidine Ring:
The methyl group at the 3-position of the piperidine ring introduces chirality and steric bulk, which can be crucial for biological activity. Analogs can be synthesized using different substituted piperidines as starting materials. For instance, using a 4-methylpiperidine (B120128) would yield a different regioisomer, while using an unsubstituted piperidine would remove the methyl group entirely. The synthesis of various substituted piperidines is a well-developed area of organic chemistry, often involving the reduction of corresponding pyridine (B92270) precursors or through cyclization reactions. mdpi.comyoutube.com
Modification of the Propan-2-amine Side Chain:
The propan-2-amine side chain can also be readily modified. For example, chain extension or shortening can be achieved by using different aminoalkylating agents in the synthesis of the parent molecule. Furthermore, the primary amine can be converted into other functional groups. For instance, diazotization followed by substitution can introduce a hydroxyl or a halogen group.
The concept of "scaffold hopping," where a core molecular structure is replaced by a bioisosteric equivalent, is also relevant. whiterose.ac.uk While no specific examples of scaffold hopping from this compound are documented, one could envision replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or morpholine (B109124) to generate novel chemical entities with potentially different biological profiles.
Table 3: Examples of Potential Structural Analogs
| Analog Name | Structural Modification | Potential Synthetic Precursor |
| 1-(Piperidin-1-yl)propan-2-amine | Removal of the methyl group | Piperidine |
| 1-(4-Methylpiperidin-1-yl)propan-2-amine | Isomeric change of methyl group position | 4-Methylpiperidine |
| 1-(Morpholin-4-yl)propan-2-amine | Replacement of piperidine with morpholine | Morpholine |
| 2-(3-Methylpiperidin-1-yl)ethan-1-amine | Shortening of the side chain | 3-Methylpiperidine (B147322) and a C2 synthon |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical shifts can be achieved, providing unequivocal evidence for the connectivity and stereochemistry of 1-(3-Methylpiperidin-1-yl)propan-2-amine.
Application of One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the piperidine (B6355638) ring, the propyl chain, and the methyl groups are diagnostic of their hybridization and proximity to electronegative atoms like nitrogen. docbrown.infodocbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Piperidine ring protons | 1.0 - 2.8 | Multiplets |
| CH₃ on piperidine ring | ~0.9 | Doublet |
| N-CH₂- | 2.2 - 2.6 | Multiplet |
| -CH(NH₂)- | 2.8 - 3.2 | Multiplet |
| -CH(CH₃)- | ~1.1 | Doublet |
| -NH₂ | 1.5 - 3.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Piperidine ring carbons | 20 - 60 |
| CH₃ on piperidine ring | ~15 - 25 |
| N-CH₂- | ~50 - 65 |
| -CH(NH₂)- | ~45 - 55 |
| -CH(CH₃)- | ~15 - 25 |
Comparison of Experimental NMR Chemical Shifts with Theoretically Calculated Values (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)
To further validate the structural assignment, experimental NMR data can be compared with theoretically calculated chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT) calculations, has proven to be a powerful tool for predicting NMR parameters. researchgate.net By calculating the magnetic shielding tensors for the optimized molecular geometry of this compound, theoretical ¹H and ¹³C chemical shifts can be obtained. A strong correlation between the experimental and calculated values would provide a high degree of confidence in the proposed structure. Discrepancies between the two can often be rationalized by considering solvent effects and conformational dynamics not fully captured by the gas-phase calculations.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and can also be used to probe its conformational landscape.
Raman spectroscopy, which relies on inelastic scattering of light, offers complementary information. While N-H and O-H stretches are often weak in Raman spectra, C-C and C-N skeletal vibrations can be strong, providing a more detailed picture of the carbon framework. Computational methods, again often based on DFT, can be used to calculate the vibrational frequencies and intensities for both FTIR and Raman spectra, aiding in the assignment of experimental bands and the investigation of different possible conformers of the molecule. nih.govnih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR |
| C-H Stretch (aliphatic) | 2850 - 2960 | FTIR, Raman |
| N-H Bend | 1590 - 1650 | FTIR |
| C-N Stretch | 1020 - 1250 | FTIR, Raman |
Mass Spectrometry Techniques for Reaction Monitoring and Product Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₂₀N₂), the expected exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. rsc.org The PubChem database lists predicted collision cross-section (CCS) values for various adducts of this compound, which can be a useful parameter in ion mobility-mass spectrometry studies. uni.lu
Table 4: Predicted m/z Values for Adducts of this compound in Mass Spectrometry
| Adduct | Predicted m/z |
| [M+H]⁺ | 157.16992 |
| [M+Na]⁺ | 179.15186 |
| [M-H]⁻ | 155.15536 |
| [M]⁺ | 156.16209 |
| Data sourced from PubChem. uni.lu |
Application of Coupled Techniques (e.g., GC-MS, LC-MS) in Mixture Analysis
When this compound is present in a complex mixture, such as a reaction crude or a biological matrix, coupled or "hyphenated" techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. nih.govnih.gov These methods first separate the components of the mixture chromatographically before introducing them into the mass spectrometer for detection and identification.
In GC-MS, the compound would be vaporized and separated on a GC column before being ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is often highly reproducible and can serve as a "fingerprint" for the compound. docbrown.info For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bond alpha to the nitrogen atoms and fragmentation of the piperidine ring. nih.govresearchgate.net
LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov The compound would be separated by HPLC and then ionized using a softer ionization technique such as electrospray ionization (ESI), which typically results in a prominent protonated molecule [M+H]⁺, providing clear molecular weight information with minimal fragmentation. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies of 1 3 Methylpiperidin 1 Yl Propan 2 Amine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature and geometry of 1-(3-methylpiperidin-1-yl)propan-2-amine.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules. For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface where the net intermolecular forces on each atom are zero. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.
Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies) and they predict the molecule's infrared (IR) and Raman spectra. The theoretical spectra can then be compared with experimental data to validate the computational model.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity).
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms, which possess lone pairs of electrons. The LUMO is likely distributed across the carbon framework of the molecule.
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not publicly available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not publicly available |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | Data not publicly available |
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis (e.g., Mulliken Charges)
The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. For this compound, these red regions would be concentrated around the electronegative nitrogen atoms. Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack, which would be found around the hydrogen atoms.
To quantify this charge distribution, methods like Mulliken charge analysis can be applied. This analysis partitions the total molecular charge among the individual atoms, providing numerical values for the partial charge on each atom. This data helps in understanding the molecule's polarity and its potential for electrostatic interactions.
Conformational Analysis and Exploration of Energy Landscapes
Due to several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements or conformations. Conformational analysis is the study of these different conformers and their relative energies. The piperidine (B6355638) ring itself can adopt different conformations, with the "chair" form being significantly more stable than "boat" or "twist-boat" forms. The methyl group attached to the piperidine ring can be in either an equatorial or an axial position, leading to distinct isomers with different stabilities. Furthermore, the propan-2-amine side chain can rotate freely around its single bonds. Computational methods can systematically explore this complex energy landscape to identify the most stable, low-energy conformers that are most likely to exist at room temperature.
| Parameter | Description | Predicted Value |
|---|---|---|
| Dipole Moment | A measure of the net molecular polarity. | Data not publicly available |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Data not publicly available |
Computational Approaches to Structure-Property Relationships (excluding biological activity)
Theoretical and computational chemistry offer powerful tools for investigating the structure-property relationships of molecules like this compound. These methods provide insights into the molecule's three-dimensional structure, electronic properties, and potential behavior under various conditions, all without the need for laboratory experiments. While specific computational studies dedicated exclusively to this compound are not extensively documented in publicly available literature, we can infer its properties based on computational data for the compound and studies on related piperidine derivatives.
For this compound, computational tools can predict a range of molecular descriptors that correlate with its physical properties. These descriptors are valuable in understanding how the molecule might behave in different chemical environments. For example, the predicted octanol-water partition coefficient (XlogP) provides an indication of its lipophilicity.
Furthermore, advanced computational techniques can predict other properties such as the collision cross-section (CCS), which is a measure of the molecule's size and shape in the gas phase. These predictions are often calculated for different adducts of the molecule, such as when it is protonated or has formed a complex with sodium or potassium ions. uni.lu
The conformational flexibility of the piperidine ring and the propan-2-amine side chain is another critical aspect that can be explored through computational chemistry. The orientation of the methyl group on the piperidine ring (cis or trans relative to other substituents) can significantly influence the molecule's three-dimensional shape. nih.gov Computational analysis allows for the determination of the preferred conformations and the energy barriers between them.
Quantitative Structure-Property Relationship (QSPR) models, which are often developed using computational descriptors, can also be applied to predict various physicochemical properties. nih.gov Although typically used in drug discovery to predict biological activity, the principles of QSPR can be adapted to forecast properties like boiling point, solubility, and chromatographic retention times based on the molecule's structural features.
Detailed Research Findings
While specific research articles detailing a comprehensive computational analysis of this compound are scarce, data from chemical databases provide predicted values for several key properties. These predictions are based on established computational models.
For instance, the predicted XlogP value for this compound is 1.0, suggesting a moderate level of lipophilicity. uni.lu This is a crucial parameter in determining the compound's solubility in various solvents.
The predicted collision cross-section (CCS) values offer insights into the molecule's ion mobility in the gas phase. For the protonated form ([M+H]+), the predicted CCS is 138.9 Ų. uni.lu Variations in these values for different adducts reflect how the molecule's shape and size change upon ionization or complexation. uni.lu
In studies of related piperidine derivatives, computational methods have been instrumental in elucidating stereochemical and conformational details. For example, the analysis of J values in 1H NMR spectra, often complemented by computational modeling, can confirm the relative stereochemistry of substituents on the piperidine ring. nih.gov Furthermore, computational approaches have been used to explore the 3D chemical space of substituted piperidines, highlighting the diversity of shapes that can be achieved through different substitution patterns. nih.gov
A study on a structurally similar compound, 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride, provides calculated values for properties such as the Topological Polar Surface Area (TPSA) of 46.33 Ų and a LogP of 1.0155. chemscene.com TPSA is a descriptor that correlates with a molecule's ability to form hydrogen bonds and is often used to predict transport properties.
The following tables summarize the available predicted computational data for this compound and a related compound.
Table 1: Predicted Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H20N2 | uni.lu |
| Monoisotopic Mass | 156.16264 Da | uni.lu |
| XlogP (predicted) | 1.0 | uni.lu |
Data sourced from PubChem. uni.lu
Table 2: Predicted Collision Cross Section (CCS) of this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 157.16992 | 138.9 |
| [M+Na]+ | 179.15186 | 143.0 |
| [M-H]- | 155.15536 | 139.7 |
| [M+NH4]+ | 174.19646 | 158.0 |
| [M+K]+ | 195.12580 | 141.9 |
| [M+H-H2O]+ | 139.15990 | 132.3 |
Data sourced from PubChem and calculated using CCSbase. uni.lu
Table 3: Computational Data for the Structurally Related Compound 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride
| Property | Value | Source |
| TPSA | 46.33 Ų | chemscene.com |
| LogP | 1.0155 | chemscene.com |
| H_Acceptors | 2 | chemscene.com |
| H_Donors | 1 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Data sourced from ChemScene. chemscene.com
These data tables, derived from computational predictions, provide a foundational understanding of the physicochemical characteristics of this compound and highlight the utility of computational chemistry in characterizing chemical compounds.
Advanced Applications and Future Directions in Chemical Research
Applications as Versatile Synthetic Intermediates in Fine Chemical Production
Piperidine (B6355638) and its derivatives are foundational scaffolds in the synthesis of fine chemicals, particularly in the pharmaceutical industry. sincerechemicals.comresearchgate.nettandfonline.com These heterocycles are present in a vast array of FDA-approved drugs, highlighting their importance as synthetic building blocks. ijnrd.orgthieme-connect.com The structure of 1-(3-methylpiperidin-1-yl)propan-2-amine, containing both a secondary amine within the piperidine ring (after potential N-dealkylation of a precursor) and a primary amine on the propyl chain, offers multiple points for chemical modification. This dual functionality allows it to serve as a versatile intermediate for constructing more complex molecules.
The chiral nature of this compound is particularly valuable, as the demand for enantiomerically pure pharmaceuticals continues to grow. rsc.orgnih.gov The introduction of a chiral piperidine moiety can significantly influence the biological activity and pharmacokinetic properties of a drug molecule. thieme-connect.com As such, this compound could be a key intermediate in the asymmetric synthesis of novel therapeutic agents. researchgate.net
Table 1: Potential Applications of this compound as a Synthetic Intermediate
| Industry Sector | Potential Application | Rationale |
|---|---|---|
| Pharmaceuticals | Synthesis of chiral drugs | The chiral piperidine scaffold is a common motif in bioactive molecules. researchgate.net |
| Agrochemicals | Development of new pesticides | Piperidine derivatives have shown biological activity against various pests. ijnrd.org |
Exploration as Ligands in Non-Biological Catalysis (e.g., Organic Catalysis, Transition Metal Catalysis)
The presence of two nitrogen atoms with different steric and electronic environments makes this compound a promising candidate for a ligand in catalysis. Chiral amines and their derivatives are widely employed in both organocatalysis and transition metal catalysis to induce stereoselectivity in chemical reactions. acs.orgresearchgate.net
In the realm of organocatalysis , the primary amine group could be utilized in enamine or iminium ion catalysis, while the tertiary amine of the piperidine ring could act as a Brønsted or Lewis base. The chiral center adjacent to the primary amine is well-positioned to control the stereochemical outcome of catalytic transformations.
In transition metal catalysis , this compound can act as a bidentate or monodentate ligand, coordinating to a metal center through its nitrogen atoms. nih.gov The synergy between a transition metal and a chiral ligand is a powerful tool for asymmetric catalysis. hw.ac.uk The specific stereochemistry of the 3-methyl group on the piperidine ring, combined with the chirality of the propan-2-amine backbone, could lead to highly effective and selective catalysts for a variety of transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization. nih.govnih.gov The interplay between the ligand and the metal is crucial for the activity and selectivity of the resulting catalyst. researchgate.net
Table 2: Potential Catalytic Applications of this compound as a Ligand
| Type of Catalysis | Potential Role | Example Reactions |
|---|---|---|
| Organocatalysis | Chiral base or amine catalyst | Michael additions, Aldol reactions |
Potential in Materials Science, Polymer Chemistry, or Supramolecular Chemistry
Functionalized piperidines are also finding applications in the field of materials science. For instance, piperidinium-based polymers have been developed as anion exchange membranes for fuel cells, such as PiperION®. mdpi.com The incorporation of this compound into a polymer backbone could impart specific properties related to its chirality and basicity.
In polymer chemistry , this compound could be used as a monomer or a functionalizing agent. Its diamine nature allows for its use in the synthesis of polyamides or polyureas. The chiral piperidine units along the polymer chain could induce helical structures or other forms of supramolecular organization.
Development of Novel Synthetic Methodologies Inspired by the Compound's Unique Structural Features
The synthesis of chiral, substituted piperidines is an active area of research in organic chemistry. nih.govorganic-chemistry.org The structure of this compound presents a synthetic challenge in controlling the stereochemistry at two distinct chiral centers. The development of efficient and stereoselective synthetic routes to this and related compounds could lead to broader methodological advancements.
Recent years have seen the emergence of powerful techniques for piperidine synthesis, including:
Catalytic asymmetric hydrogenation of pyridine (B92270) derivatives. nih.gov
Dearomatization/borylation of pyridines. acs.org
Chemo-enzymatic methods. nih.gov
Multicomponent reactions. tandfonline.combohrium.com
The pursuit of a highly efficient synthesis of this compound could inspire the development of novel catalytic systems or synthetic strategies that could be applied to a wider range of complex amine-containing molecules. For example, methods involving radical-mediated C-H functionalization are being explored for the synthesis of chiral piperidines from acyclic amines. nih.gov
Areas for Future Academic Inquiry and Fundamental Chemical Discovery
Given the limited specific research on this compound, there are numerous avenues for future investigation. A systematic exploration of its properties and applications would be a valuable contribution to the field of chemistry.
Key areas for future research include:
Stereoselective Synthesis: The development of a robust and highly stereoselective synthesis of all possible stereoisomers of this compound would be a significant achievement.
Catalytic Screening: A comprehensive evaluation of its potential as a ligand in a wide range of asymmetric catalytic reactions is warranted. This would involve synthesizing various metal complexes and testing their efficacy.
Polymer Synthesis and Characterization: The synthesis of novel polymers incorporating this chiral diamine and the investigation of their physical and chemical properties would be of interest for materials science.
Supramolecular Chemistry Studies: Exploring the self-assembly behavior of this molecule and its derivatives could lead to the discovery of new functional supramolecular systems.
Computational Studies: Theoretical calculations could provide insights into the conformational preferences of the molecule and its complexes, aiding in the design of new catalysts and materials.
The exploration of these research avenues will undoubtedly lead to new fundamental chemical discoveries and expand the utility of this promising, yet understudied, chemical compound.
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Methylpiperidin-1-yl)propan-2-amine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination using 3-methylpiperidine and propan-2-amine derivatives. AI-driven synthetic planning (e.g., leveraging databases like Reaxys or Pistachio) can predict feasible one-step routes by scoring precursor relevance and reaction plausibility . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC and mass spectrometry. PubChem data for analogous compounds suggest using inert conditions to prevent oxidation .
Q. How can researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperidine and propan-2-amine moieties, FT-IR for amine group verification, and GC-MS/HPLC for purity assessment. PubChem entries for structurally similar compounds (e.g., 1-(3-methylphenyl)propan-2-amine) provide reference spectral data and predicted physicochemical properties (e.g., boiling point: ~231°C) . X-ray crystallography (if crystalline) may resolve stereochemical ambiguities but requires high-quality single crystals .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic vs. non-polar) to maximize yield. Reaction kinetics studies under controlled temperature (25–80°C) and pressure (for gas-phase reactions) can identify optimal conditions. Computational models (e.g., Template_relevance Reaxys) predict side-product formation, enabling route refinement . For enantiomerically pure forms, chiral auxiliaries or asymmetric catalysis may be required, though this is underexplored for this compound .
Q. How should researchers address discrepancies in reported biological activity data for this compound across different assay systems?
- Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions. Computational docking (e.g., AutoDock Vina) can model binding affinities to targets like serotonin or dopamine receptors, resolving conflicts arising from assay variability . Meta-analyses of PubChem bioactivity data for analogs (e.g., 1-(azepan-1-yl)propan-2-amine) highlight the impact of structural modifications on activity .
Q. What computational approaches are suitable for predicting the receptor-binding affinity of this compound derivatives?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and QSAR models trained on PubChem datasets predict affinity trends. Free-energy perturbation (FEP) calculations quantify the impact of substituents (e.g., methyl group position) on binding to GPCRs . For novel derivatives, fragment-based drug design (FBDD) using the piperidine scaffold as a core structure is recommended .
Regulatory and Safety Considerations
Q. What regulatory considerations must be addressed when handling this compound in international research collaborations?
- Methodological Answer : The compound may fall under controlled substance regulations due to structural similarity to scheduled amphetamines (e.g., 1-(3-fluorophenyl)propan-2-amine in Schedule I ). Researchers should consult the Controlled Substances Act (US) and UN Psychotropic Substances Convention for export/import compliance. Institutional review boards (IRBs) often require toxicity profiles (e.g., LD50 from rodent studies) and secure storage protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
